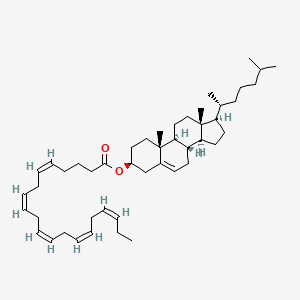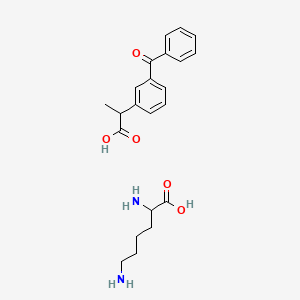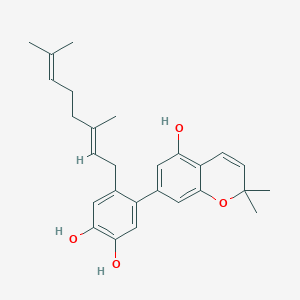
cis-9,10-Methyleneoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-9,10-Methyleneoctadecanoic Acid is a cyclopropane fatty acid that has been identified in various bacteria and the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus and is known to be secreted by Helicobacter pylori . This compound has been studied for its role in enhancing histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-9,10-Methyleneoctadecanoic Acid typically involves the cyclopropanation of oleic acid derivatives. One common method is the reaction of oleic acid with diiodomethane and zinc dust in the presence of a base such as potassium tert-butoxide . This reaction forms the cyclopropane ring at the 9,10 positions of the fatty acid chain.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale cyclopropanation reactions using oleic acid as the starting material, followed by purification processes such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-9,10-Methyleneoctadecanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain structure.
Substitution: Substitution reactions can occur at the cyclopropane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives of this compound.
Scientific Research Applications
cis-9,10-Methyleneoctadecanoic Acid has several scientific research applications:
Mechanism of Action
cis-9,10-Methyleneoctadecanoic Acid exerts its effects through several mechanisms:
Histamine and cAMP Pathways: It enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells.
Protein Kinase C Activation: The compound activates protein kinase C in a calcium-dependent manner, which can influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
cis-3,4-Methylenehexanedioic Acid: A related compound found in human urine and studied for its metabolic pathways.
Dihydrosterulic Acid: Another cyclopropane fatty acid with similar properties and applications.
Uniqueness
cis-9,10-Methyleneoctadecanoic Acid is unique due to its specific cyclopropane ring structure at the 9,10 positions, which imparts distinctive physicochemical properties such as enhanced oxidative stability and the ability to modulate specific biological pathways .
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |
InChI Key |
PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonyms |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)



![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)




